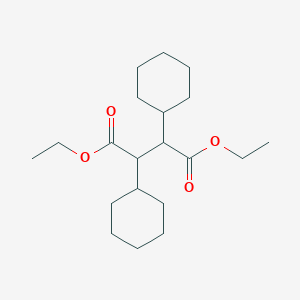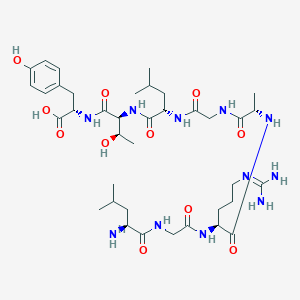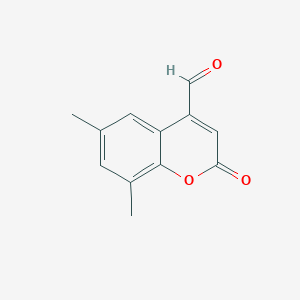
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is a chemical compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by the presence of a benzopyran ring system with two methyl groups at positions 6 and 8, a ketone group at position 2, and an aldehyde group at position 4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dimethyl-2H-chromen-2-one with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at position 4 . The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carboxylic acid.
Reduction: 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-methanol.
Substitution: Various substituted benzopyran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is primarily related to its ability to interact with various biological targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell proliferation and apoptosis . The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound used .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(Diethylamino)-2-oxo-2H-1-benzopyran-4-carboxaldehyde: Similar structure but with a diethylamino group at position 7.
4-Methyl-7-ethoxy-2H-1-benzopyran-2-one: Similar structure but with an ethoxy group at position 7 and a methyl group at position 4.
Uniqueness
6,8-Dimethyl-2-oxo-2H-1-benzopyran-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methyl groups at positions 6 and 8, along with the aldehyde group at position 4, makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
485821-89-4 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6,8-dimethyl-2-oxochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7-3-8(2)12-10(4-7)9(6-13)5-11(14)15-12/h3-6H,1-2H3 |
Clé InChI |
BHOUFWPSGRKELJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethoxy[3-(4-methylphenyl)propyl]silane](/img/structure/B14238968.png)
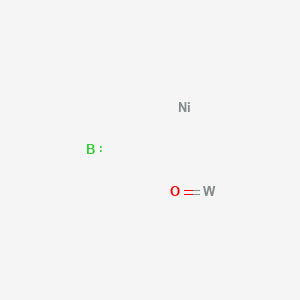
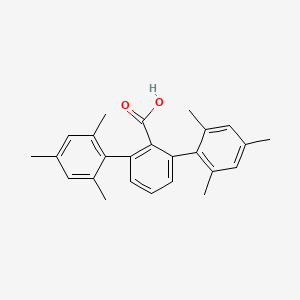
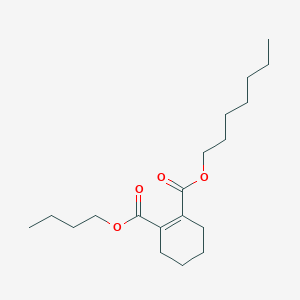
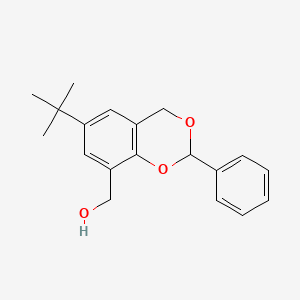
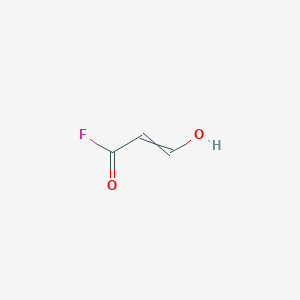
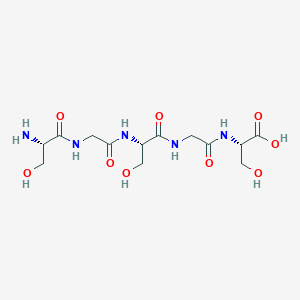
![3-[(3-Hydroxyphenyl)tellanyl]but-2-enoic acid](/img/structure/B14239014.png)
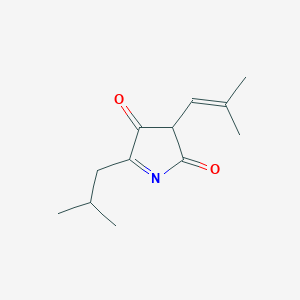
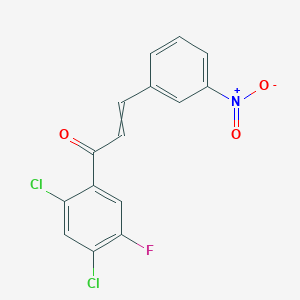
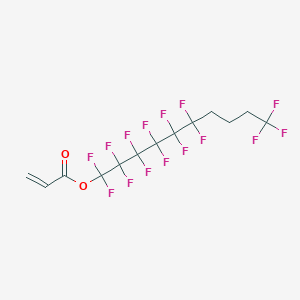
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239033.png)
